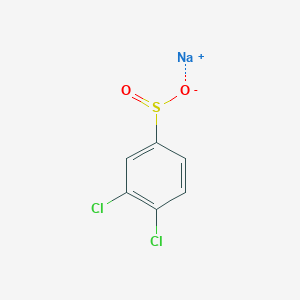
3,4-Dichlorobenzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorobenzenesulfinic acid sodium salt is an organosulfur compound with the molecular formula C6H3Cl2NaO2S. It is a derivative of benzenesulfinic acid where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichlorobenzenesulfinic acid sodium salt typically involves the sulfonation of 3,4-dichlorobenzene followed by neutralization with a sodium base. The general steps are as follows:
Sulfonation: 3,4-Dichlorobenzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Reduction: The resulting 3,4-dichlorobenzenesulfonic acid is then reduced to 3,4-dichlorobenzenesulfinic acid using a reducing agent such as sodium sulfite.
Neutralization: The sulfinic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Sulfonation: Using continuous reactors to sulfonate 3,4-dichlorobenzene.
Efficient Reduction: Employing large-scale reduction techniques to convert the sulfonic acid to sulfinic acid.
Automated Neutralization: Utilizing automated systems to neutralize the sulfinic acid with sodium hydroxide, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-dichlorobenzenesulfonic acid.
Reduction: It can be reduced further to form 3,4-dichlorobenzene.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: 3,4-Dichlorobenzenesulfonic acid.
Reduction: 3,4-Dichlorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dichlorobenzenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfinic acids.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,4-Dichlorobenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For example, in oxidation reactions, it targets oxidizing agents, while in substitution reactions, it interacts with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Similar in structure but with bromine and nitroso groups.
Benzenesulfonic acid: Lacks chlorine substitutions and has different reactivity.
4-Chlorobenzenesulfonic acid sodium salt: Contains only one chlorine substitution.
Uniqueness
3,4-Dichlorobenzenesulfinic acid sodium salt is unique due to the presence of two chlorine atoms, which influence its reactivity and properties. This makes it particularly useful in specific chemical reactions where such substitutions are advantageous.
Properties
Molecular Formula |
C6H3Cl2NaO2S |
|---|---|
Molecular Weight |
233.05 g/mol |
IUPAC Name |
sodium;3,4-dichlorobenzenesulfinate |
InChI |
InChI=1S/C6H4Cl2O2S.Na/c7-5-2-1-4(11(9)10)3-6(5)8;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
OBLCRKODGWSHGB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])Cl)Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


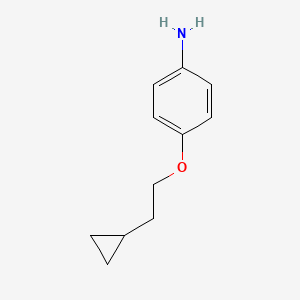


![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
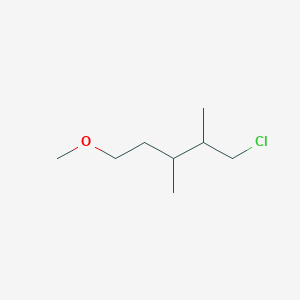
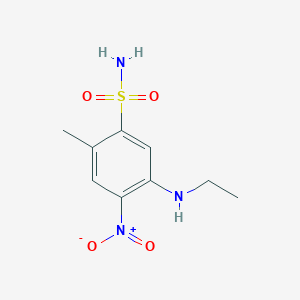


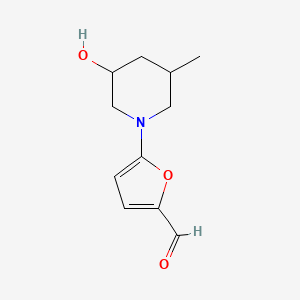

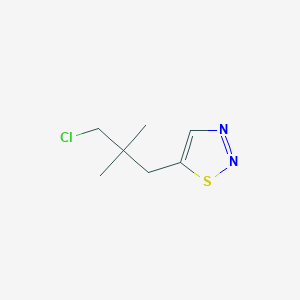
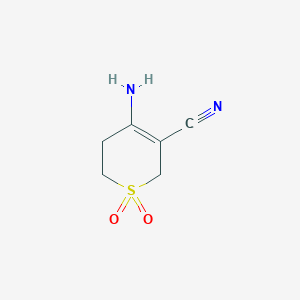
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)

